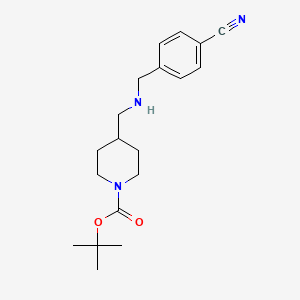![molecular formula C26H38O3P2 B11829510 ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)
((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a tert-butyl group, and a di-tert-butylphosphine oxide moiety
Vorbereitungsmethoden
Die Synthese von ((2S,3S)-4-(Benzyloxy)-3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphinoxid umfasst in der Regel mehrere Schritte, darunter die Bildung des Oxaph ospholrings und die Einführung der Benzyloxy- und tert-Butylgruppen. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte Stereochemie und Ausbeute zu gewährleisten. Industrielle Produktionsverfahren können die Optimierung dieser Syntheserouten umfassen, um eine höhere Effizienz und Skalierbarkeit zu erreichen.
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Benzyloxygruppe kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Benzoesäurederivate zu bilden.
Reduktion: Der Oxaph ospholring kann reduziert werden, um einfachere Phosphinderivate zu bilden.
Substitution: Die tert-Butylgruppen können mit anderen Alkyl- oder Arylgruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
((2S,3S)-4-(Benzyloxy)-3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphinoxid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ligand in verschiedenen katalytischen Reaktionen verwendet, darunter Hydrierungs- und Kreuzkupplungsreaktionen.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung und biochemische Studien macht.
Medizin: Ihr Potenzial als therapeutisches Mittel wird untersucht, insbesondere im Zusammenhang mit ihrer Fähigkeit, bestimmte biochemische Signalwege zu modulieren.
Industrie: Die Verbindung wird bei der Synthese von fortschrittlichen Materialien und als Katalysator in industriellen chemischen Prozessen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den ((2S,3S)-4-(Benzyloxy)-3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphinoxid seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Benzyloxygruppe kann Wasserstoffbrückenbindungen mit Zielmolekülen bilden, während der Oxaph ospholring an der Koordinationschemie beteiligt sein kann. Die tert-Butylgruppen bieten sterische Hinderung und beeinflussen die Reaktivität und Selektivität der Verbindung in chemischen Reaktionen.
Wirkmechanismus
The mechanism by which ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with target molecules, while the oxaphosphol ring can participate in coordination chemistry. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu ((2S,3S)-4-(Benzyloxy)-3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphinoxid gehören:
- (2S,3S)-4-(Benzyloxy)-3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphin
- (2S,3S)-4-(Benzyloxy)-3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphinsulfid
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in den funktionellen Gruppen, die an den Oxaph ospholring gebunden sind. Die einzigartige Kombination aus Benzyloxy-, tert-Butyl- und Di-tert-butylphosphinoxidgruppen in ((2S,3S)-4-(Benzyloxy)-3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphinoxid verleiht ihr unterschiedliche chemische Eigenschaften und Reaktivität, was sie zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.
Eigenschaften
Molekularformel |
C26H38O3P2 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenylmethoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C26H38O3P2/c1-24(2,3)30-22-20(28-18-19-14-11-10-12-15-19)16-13-17-21(22)29-23(30)31(27,25(4,5)6)26(7,8)9/h10-17,23H,18H2,1-9H3/t23-,30-/m0/s1 |
InChI-Schlüssel |
GTKZLBRRROWCSC-JHOBJCJYSA-N |
Isomerische SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)


![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)
![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)

![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11829476.png)
![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)
![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)
![((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11829496.png)
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)

![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)
